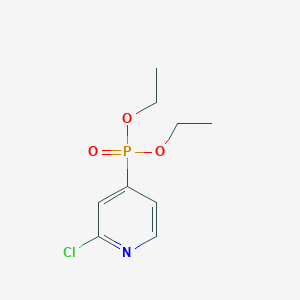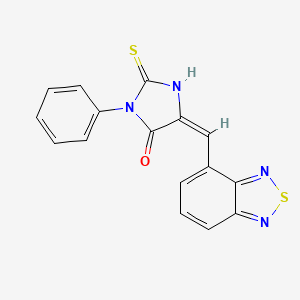
Diethyl (2-Chloro-4-pyridyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-Chloro-4-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-chloro-4-pyridyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-Chloro-4-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloro-4-pyridine under suitable conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-Chloro-4-pyridyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products Formed
Substitution Products: Amino or thiol-substituted pyridyl phosphonates
Oxidation Products: Phosphonic acids
Reduction Products: Phosphine derivatives
Hydrolysis Products: Phosphonic acid derivatives
Aplicaciones Científicas De Investigación
Diethyl (2-Chloro-4-pyridyl)phosphonate has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of drugs targeting specific enzymes and receptors.
Industrial Applications: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mecanismo De Acción
The mechanism of action of diethyl (2-chloro-4-pyridyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecule. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphorylation processes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (2-Aminoethyl)phosphonate: Similar structure but with an amino group instead of a chloro group.
Diethyl (2-Pyridyl)phosphonate: Lacks the chloro substituent on the pyridyl ring.
Diethyl (4-Chlorophenyl)phosphonate: Contains a phenyl ring instead of a pyridyl ring.
Uniqueness
Diethyl (2-Chloro-4-pyridyl)phosphonate is unique due to the presence of both a chloro substituent and a pyridyl ring, which confer distinct reactivity and interaction profiles compared to other phosphonate compounds. This combination allows for specific applications in organic synthesis and medicinal chemistry that are not achievable with other similar compounds .
Propiedades
Fórmula molecular |
C9H13ClNO3P |
|---|---|
Peso molecular |
249.63 g/mol |
Nombre IUPAC |
2-chloro-4-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 |
Clave InChI |
RPKUGJWNOWISIV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC(=NC=C1)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)



![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)




![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)


